

Application Note: Protocol for Intracerebroventricular (ICV) Injection of PACAP(28-38)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat)
Cat. No.:	B574096

[Get Quote](#)

Abstract

This guide provides a comprehensive, field-proven protocol for the intracerebroventricular (ICV) administration of the peptide fragment PACAP(28-38) in rodent models. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of steps to explain the causality behind critical experimental choices. We cover reagent preparation, detailed stereotaxic surgical procedures for acute injection, post-operative care, and methods for protocol validation. By integrating principles of aseptic technique, precise anatomical targeting, and rigorous animal welfare, this protocol serves as a self-validating system to ensure reliable and reproducible results in neuropharmacological studies.

Introduction: The Significance of PACAP(28-38)

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two primary bioactive forms, PACAP-38 and PACAP-27.[1] The full-length PACAP-38 peptide is a potent endogenous agonist for the PAC1 receptor and exerts widespread physiological

effects, including well-documented roles in neuroprotection, inflammation, and cellular protection against oxidative stress.[2][3] Its therapeutic potential is significant, but its complex signaling profile necessitates a deeper understanding of its structure-function relationship.

The C-terminal fragment, PACAP(28-38), represents a key structural component of the full-length peptide. Research indicates that this specific segment is crucial for the enhanced neuroprotective action observed with PACAP-38 compared to its shorter counterpart, PACAP-27.[4] However, other studies have shown that PACAP(28-38) by itself has significantly lower potency in certain biological assays, such as mast cell degranulation, when compared to the parent molecule.[5] Therefore, ICV administration of PACAP(28-38) is a critical experimental tool used to dissect the specific contributions of the C-terminal domain to PACAP's overall biological activity, differentiate receptor-mediated signaling pathways, or serve as a valuable control peptide in studies investigating the effects of full-length PACAP-38.

This application note provides a robust framework for delivering this peptide directly to the central nervous system (CNS), bypassing the blood-brain barrier to investigate its central effects.[6]

Reagent Preparation & Handling: PACAP(28-38)

Proper preparation of the peptide is foundational to the success of any in vivo study. Peptides are sensitive molecules requiring careful handling to ensure stability and activity.

2.1. Characteristics

- **Form:** PACAP(28-38) is typically supplied as a lyophilized powder.
- **Molecular Weight:** Varies slightly based on salt form; refer to the manufacturer's certificate of analysis.
- **Storage:** Store the lyophilized peptide at -20°C or colder.

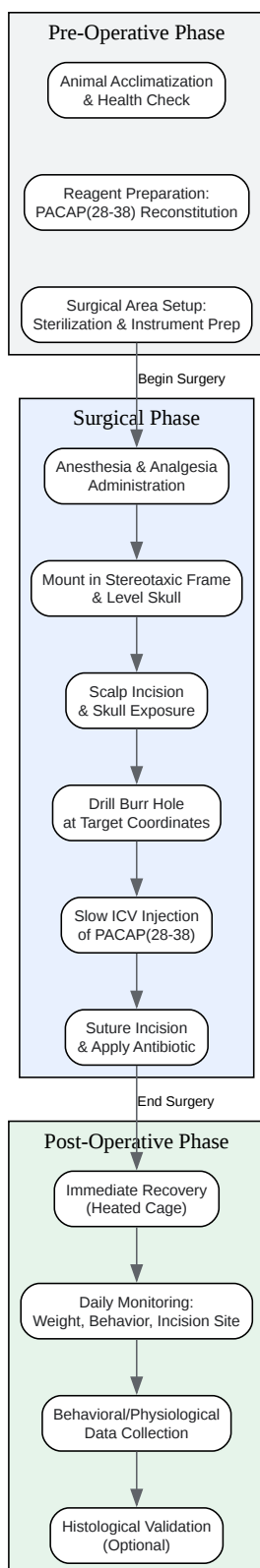
2.2. Reconstitution Protocol

- **Equilibration:** Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes. This prevents condensation from introducing moisture, which can degrade the peptide.

- **Vehicle Selection:** The choice of vehicle is critical. For ICV injections, a sterile, isotonic, and pH-neutral solution is mandatory.
 - Recommended: Sterile Artificial Cerebrospinal Fluid (aCSF).
 - Acceptable Alternative: Sterile 0.9% saline.
- **Calculation:** Determine the required volume of vehicle to achieve the desired stock concentration. For example, to create a 1 mM stock solution of a peptide with a molecular weight of 1500 g/mol, dissolve 1.5 mg of the peptide in 1 mL of vehicle.
- **Dissolution:** Gently add the calculated volume of vehicle to the vial. Mix by gentle vortexing or pipetting up and down. Avoid vigorous shaking, which can cause aggregation. Ensure the peptide is fully dissolved.
- **Aliquoting and Storage:**
 - Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. This prevents waste and minimizes freeze-thaw cycles, which can degrade the peptide.
 - Store aliquots at -80°C for long-term stability. For short-term use (1-2 weeks), storage at -20°C is acceptable.
 - **Causality:** The short in vivo half-life of PACAP due to enzymatic degradation is a critical experimental consideration.^[7] The experimental design, including dosage and timing of behavioral or physiological assessments, must account for this rapid clearance.

Experimental Workflow and Design

A successful stereotaxic surgery is a systematic process. The following diagram outlines the key stages of the protocol, from initial preparation to post-operative monitoring.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for ICV injection of PACAP(28-38).

Detailed Protocol: Acute Intracerebroventricular Injection

This protocol is optimized for acute ICV injection in adult mice. All procedures must be performed using aseptic techniques and in accordance with approved institutional animal care and use committee (IACUC) guidelines.[8][9]

4.1. Pre-Operative Preparations

- **Surgical Area:** Prepare a dedicated, clean, and uncluttered surgical area. Disinfect the stereotaxic apparatus and all surfaces with 70% ethanol.[9]
- **Instrument Sterilization:** All surgical instruments (forceps, scalpels, drill bits, etc.) and materials (cotton swabs, gauze) must be sterilized, preferably via autoclave.[10] A hot bead sterilizer can be used for instrument tips between animals.
- **Injection Apparatus:** Prepare a Hamilton syringe (5 or 10 μ L capacity) with a 30-gauge or smaller needle, or a glass micropipette connected to a microinjector pump.[11][12]

4.2. Animal Preparation & Anesthesia

- **Analgesia:** Administer a pre-operative analgesic (e.g., buprenorphine SR, carprofen) subcutaneously 15-30 minutes before surgery, as specified by your approved protocol.[10][12]
- **Anesthesia:** Anesthetize the animal using isoflurane (5% for induction, 1-3% for maintenance) delivered via a precision vaporizer.[12] Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
- **Eye Protection:** Apply a sterile ophthalmic ointment to both eyes to prevent corneal drying during the procedure.[13][14]

4.3. Stereotaxic Procedure

- **Mounting:** Secure the anesthetized animal in the stereotaxic frame. Gently insert the ear bars into the ear canals and secure the incisors in the bite bar.[11][14] Ensure the head is firmly fixed.

- **Hair Removal & Sterilization:** Shave the hair from the scalp. Clean the surgical site by scrubbing sequentially with povidone-iodine and 70% ethanol, repeating three times.[8][15]
- **Incision:** Make a midline incision (~1-1.5 cm) along the scalp using a sterile scalpel blade to expose the skull. Use forceps and cotton-tipped swabs to retract the skin and scrape away the periosteum to clearly visualize the cranial sutures, particularly bregma and lambda.[11][13]
- **Skull Leveling:** This is a critical step for accuracy. Position the tip of the drill bit or a needle over bregma and record the dorsoventral (DV) coordinate. Raise the arm, move it posteriorly to lambda, and lower it to the skull surface. The DV coordinate at lambda should be within ± 0.1 mm of the bregma reading.[11][16] If it is not, adjust the nose clamp to pitch the head up or down until the skull is level.

4.4. Craniotomy and Injection

- **Targeting:** Use the stereotaxic coordinates from the table below to position the drill over the target injection site relative to bregma. Mark the location gently with a sterile marker or needle tip.

Parameter	Mouse (Adult C57BL/6)	Rat (Adult Sprague-Dawley)	Source(s)
Target	Lateral Ventricle	Lateral Ventricle	N/A
Anterior-Posterior (AP)	-0.5 mm to -0.6 mm	-0.8 mm to -1.0 mm	[12][16][17]
Medial-Lateral (ML)	± 1.0 mm to ± 1.2 mm	± 1.5 mm to ± 1.8 mm	[12][15][17]
Dorsal-Ventral (DV)	-2.3 mm to -2.5 mm	-3.5 mm to -4.0 mm	[12][16][17]
Injection Volume	1 - 5 μ L	2 - 10 μ L	[12][17][18]
Infusion Rate	0.3 - 1.0 μ L/min	0.5 - 1.0 μ L/min	[12][16][17]

- **Craniotomy:** Using a micro-drill, carefully create a small burr hole (~1 mm diameter) over the marked site. Drill slowly and apply minimal pressure to avoid plunging into the brain. Keep the skull surface moist with sterile saline.[11][13]

- Durotomy: Once the bone is removed, carefully pierce the underlying dura mater with the tip of a sterile 30-gauge needle or fine-tipped forceps. This step is crucial to allow smooth entry of the injection needle.[11]
- Injection:
 - Slowly lower the injection needle through the burr hole to the target DV coordinate.[13]
 - Infuse the PACAP(28-38) solution at the recommended slow rate using a microinjector pump.[12][16] Causality: A slow infusion rate is essential to prevent a sudden increase in intracranial pressure and to allow the peptide to diffuse properly rather than causing mechanical damage or being forced back up the injection tract.[11]
 - After the infusion is complete, leave the needle in place for an additional 2-5 minutes to minimize backflow of the injectate upon withdrawal.[11][13]
 - Slowly retract the needle (e.g., over 1 minute).

4.5. Closing and Recovery

- Closure: Close the scalp incision using wound clips or sutures.
- Topical Antibiotic: Apply a small amount of topical antibiotic ointment along the closed incision to prevent infection.[8]
- Recovery: Remove the animal from the stereotaxic frame and place it in a clean, heated recovery cage. Do not return the animal to its home cage with other animals until it is fully ambulatory.[9][14]

Post-Operative Care and Monitoring

Rigorous post-operative care is paramount for animal welfare and data integrity.

- Monitoring: Monitor the animal daily for at least 7 days post-surgery.[19] Check for signs of pain or distress, infection at the incision site, and changes in behavior, food, or water intake.
- Analgesia: Administer post-operative analgesics for 48-72 hours as dictated by your approved protocol.

- **Weight:** Record the animal's weight daily. If an animal loses more than 15% of its pre-surgery body weight and does not recover, it may need to be euthanized as a humane endpoint.[9]
- **Support:** Provide softened food or hydration gels on the cage floor to encourage eating and drinking.[9]

Protocol Validation: Ensuring Accuracy

To ensure the protocol is effective and the injections are accurately placed, a validation step is recommended.

- **Dye Co-injection:** In a separate cohort of animals, co-inject a visible dye (e.g., 1% Evans Blue) with the vehicle.
- **Histology:** After the injection, euthanize the animal and perfuse the brain.[18] Section the brain on a cryostat or vibratome and visually inspect the sections to confirm that the dye is localized within the ventricular system.[18][20] This provides definitive confirmation of correct targeting.

Considerations for Chronic Cannula Implantation

For experiments requiring repeated administrations, a chronic guide cannula is implanted instead of performing an acute injection. The core surgical procedure is similar, with the following key modifications:

- **Anchorage:** After the burr hole is drilled, 2-3 small stainless-steel anchor screws are partially threaded into the skull surrounding the injection site.[11]
- **Implantation:** The guide cannula is lowered to the desired coordinates and fixed in place.
- **Cementation:** Dental cement is applied over the exposed skull, embedding the base of the cannula and the anchor screws to form a secure head cap.[8][11]
- **Dummy Cannula:** A "dummy" cannula is kept inside the guide cannula when not in use to maintain patency.

By following this detailed guide, researchers can confidently implement ICV administration of PACAP(28-38), ensuring technical precision, animal welfare, and the generation of high-quality,

reproducible data.

References

- Pérez-Martín, E., Coto-Vilcapoma, A., Castilla-Silgado, J., et al. (2023). Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents. *Animals*, 13(16), 2627. [[Link](#)]
- Tóth, D., Tóth, T., Reglődi, D., et al. (2024). Investigation of PACAP38 and PAC1 Receptor Expression in Human Retinoblastoma and the Effect of PACAP38 Administration on Human Y-79 Retinoblastoma Cells. *International Journal of Molecular Sciences*, 25(3), 1533. [[Link](#)]
- McGill University. (2024). RODENT STEREOTAXIC SURGERY. Standard Operating Procedure. [[Link](#)]
- Franklin, T. B. (2024). Free-Hand Intracerebroventricular Injections in Mice. *Journal of Visualized Experiments*. [[Link](#)]
- Direction des services vétérinaires. (n.d.). Stereotaxic surgery in rodents. Standard Operating Procedure C-3. [[Link](#)]
- Poujol de Molliens, M., Létourneau, M., et al. (2018). New Insights About the Peculiar Role of the 28-38 C-terminal Segment and Some Selected Residues in PACAP for Signaling and Neuroprotection. *Biochemical Pharmacology*, 154, 193-202. [[Link](#)]
- Hannibal, J., & Fahrenkrug, J. (1995). Pituitary adenylate cyclase activating peptide-38 (PACAP-38), PACAP-27, and PACAP related peptide (PRP) in the rat median eminence and pituitary. *Peptides*, 16(6), 981-988. [[Link](#)]
- protocols.io. (2023). Rodent intracerebroventricular AAV injections. [[Link](#)]
- Varga, A., Jakab, L., et al. (2021). The Neuropeptide Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Is Protective in Inflammation and Oxidative Stress-Induced Damage in the Kidney. *International Journal of Molecular Sciences*, 22(19), 10815. [[Link](#)]
- DeVos, S.L., & Miller, T.M. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. *Journal of Visualized Experiments*, (75), e50326. [[Link](#)]

- Taylor, Z. V., Khand, B., et al. (2021). An optimized intracerebroventricular injection of CD4+ T cells into mice. STAR Protocols, 2(4), 100867. [[Link](#)]
- Seiben, von, P., Wurbel, H., et al. (2012). Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience. Journal of Visualized Experiments, (59), e3539. [[Link](#)]
- Nielsen, M. (2023). Stereotaxic Surgery. protocols.io. [[Link](#)]
- Lilius, M., et al. (2021). Chronic Intraventricular Cannulation for the Study of Glymphatic Transport. eNeuro. [[Link](#)]
- Ohtaki, H., et al. (2010). Development of PACAP38 analogue with improved stability: physicochemical and in vitro/in vivo pharmacological characterization. Journal of Pharmacy and Pharmacology, 62(7), 875-881. [[Link](#)]
- Baun, M., et al. (2011). Dural mast cell degranulation is a putative mechanism for headache induced by PACAP-38. The Journal of Headache and Pain, 12(4), 415-423. [[Link](#)]
- DeVos, S.L., & Miller, T.M. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. Journal of Visualized Experiments. [[Link](#)]
- Isca Biochemicals. (n.d.). PACAP 38. [[Link](#)]
- Queen's University. (2011). Brain Cannula Placement in Rats using Stereotaxic Frame. Standard Operating Procedure 10.11. [[Link](#)]
- Mauger, C., et al. (2021). Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion. Frontiers in Cellular Neuroscience, 15, 746850. [[Link](#)]
- Passini, M. A., & Wolfe, V. T. (2011). Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice. Journal of Visualized Experiments, (56), 3219. [[Link](#)]
- Taylor, Z. V., et al. (2021). An optimized intracerebroventricular injection of CD4+ T cells into mice. STAR Protocols. [[Link](#)]

- ResearchGate. (n.d.). 64 questions with answers in RODENT STEREOTAXIC SURGERY. [\[Link\]](#)
- May, V., et al. (2010). C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor. *Peptides*, 31(7), 1338-1344. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445661111, Pacap38. [\[Link\]](#)
- protocols.io. (2023). Mouse Stereotaxic Surgeries. [\[Link\]](#)
- Al-Hassany, L., et al. (2023). Targeting the PACAP-38 pathway is an emerging therapeutic strategy for migraine prevention. *Expert Opinion on Investigational Drugs*, 32(12), 1089-1097. [\[Link\]](#)
- Poole, E. I., et al. (2019). Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats. *MethodsX*, 6, 1652-1659. [\[Link\]](#)
- University of California, Berkeley. (n.d.). Stereotaxic Compound Administration in Mice. [\[Link\]](#)
- Pain Research Forum. (2024). PACAP: A New Target for Treatment of Post-Traumatic Headache? [\[Link\]](#)
- ALZET Osmotic Pumps. (n.d.). Video Article Demonstrating ICV Delivery to the Mouse CNS. [\[Link\]](#)
- ResearchGate. (n.d.). Intracerebroventricular Bolus Injection. (A) Coordinates for bolus... [\[Link\]](#)
- DeVos, S. L., & Miller, T. M. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. *Journal of Visualized Experiments*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Pituitary adenylate cyclase activating peptide-38 \(PACAP-38\), PACAP-27, and PACAP related peptide \(PRP\) in the rat median eminence and pituitary - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- [4. New insights about the peculiar role of the 28-38 C-terminal segment and some selected residues in PACAP for signaling and neuroprotection - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. orbit.dtu.dk \[orbit.dtu.dk\]](#)
- [6. alzet.com \[alzet.com\]](#)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [8. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. mcgill.ca \[mcgill.ca\]](#)
- [12. Rodent intracerebroventricular AAV injections \[protocols.io\]](#)
- [13. dsv.ulaval.ca \[dsv.ulaval.ca\]](#)
- [14. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science \[queensu.ca\]](#)
- [15. eneuro.org \[eneuro.org\]](#)
- [16. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. Free-Hand Intracerebroventricular Injections in Mice \[jove.com\]](#)
- [19. olac.berkeley.edu \[olac.berkeley.edu\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [To cite this document: BenchChem. \[Application Note: Protocol for Intracerebroventricular \(ICV\) Injection of PACAP\(28-38\)\]. BenchChem, \[2026\]. \[Online PDF\]. Available at:](#)

[<https://www.benchchem.com/product/b574096/docs#application-note-protocol-for-intracerebroventricular-icv-injection-of-pacap-28-38>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)